N-(2-methoxybenzyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide
Overview
Description
N-(2-methoxybenzyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)ethanediamide is 326.16304257 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Specific Removal of Protecting Groups
Abstract
Research has indicated that certain methoxybenzyl protecting groups, including structures similar to N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)ethanediamide, can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature. This process maintains the integrity of other typical protecting groups and functional groups, which is critical in synthetic chemistry for the selective deprotection and subsequent manipulation of complex molecules (Oikawa, Yoshioka, & Yonemitsu, 1982).
Analytical Characterization of Hallucinogenic Derivatives
Abstract
Certain N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which share a core structure with N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)ethanediamide, have been analyzed and characterized. The focus was on their analytical properties, including mass spectrometry and chromatography, highlighting the importance of accurate identification for substances of abuse (Zuba & Sekuła, 2013).
Electrochemical Reduction Studies
Abstract
The electrochemical reduction of methoxychlor, a compound related to N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)ethanediamide, has been investigated, revealing potential pathways for the environmental degradation of similar compounds. These studies are crucial for understanding the fate of chemical compounds in the environment and for the development of novel remediation technologies (McGuire & Peters, 2016).
Photocatalytic Oxidation Research
Abstract
Investigations into the photocatalytic oxidation of benzyl alcohol and its derivatives, closely related to the subject compound, demonstrate the capability of converting these alcohols into aldehydes using titanium dioxide under visible light. This research may have implications for green chemistry and the development of sustainable chemical processes (Higashimoto et al., 2009).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)14-8-10-16(11-9-14)21-19(23)18(22)20-12-15-6-4-5-7-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKXCGBCNXMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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